Benzyl 4-amino-4-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13) |
InChI Key |
ZLSTXEBTAJKDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 4 Amino 4 Oxobutanoate
Precision Esterification Approaches in the Synthesis of Benzyl (B1604629) 4-amino-4-oxobutanoate
The formation of the benzyl ester in Benzyl 4-amino-4-oxobutanoate is a critical step that can be achieved through several refined methodologies. These approaches are designed to maximize yield and purity by carefully controlling reaction conditions and reagent selection.
Direct Esterification Routes and Catalyst Optimization for this compound
The most straightforward method for synthesizing this compound is through the direct esterification of its carboxylic acid precursor, 4-amino-4-oxobutanoic acid (succinamic acid), with benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, involves heating the two reactants in the presence of an acid catalyst. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium toward the product, an excess of one reactant (typically the alcohol) is used, or the water generated during the reaction is removed. libretexts.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com
Catalyst selection is crucial for optimizing this process. While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, research has also focused on solid acid catalysts to simplify product purification and catalyst recovery. organic-chemistry.orgunair.ac.idnih.gov These heterogeneous catalysts, such as zeolites or sulfated metal oxides, offer advantages in terms of reusability and reduced corrosive waste. unair.ac.idnih.gov
| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess benzyl alcohol or with a Dean-Stark trap to remove water. | Low cost and high reactivity. | masterorganicchemistry.comoperachem.com |
| p-Toluenesulfonic Acid (p-TsOH) | Similar to H₂SO₄; often used in toluene (B28343) with azeotropic removal of water. | Solid, making it easier to handle than H₂SO₄. | organic-chemistry.org |
| Solid Acid Catalysts (e.g., Zeolites, PAFR) | Solvent-free or in a non-polar solvent at elevated temperatures (50-85°C). | Reusable, non-corrosive, and simplifies workup. | unair.ac.idresearchgate.net |
Transesterification Kinetics and Mechanism in this compound Formation
Transesterification offers an alternative pathway where a pre-existing ester of 4-amino-4-oxobutanoic acid (such as the methyl or ethyl ester) is converted to the benzyl ester by reaction with benzyl alcohol. This method is particularly useful if the alkyl ester is more readily available than the free acid. The reaction is typically catalyzed by either an acid or a base.
The kinetics of transesterification have been studied for analogous systems, such as the conversion of methyl benzoate (B1203000) to benzyl benzoate. academax.com These studies indicate that the reaction follows a model where the rate is dependent on the concentrations of the starting ester, the alcohol, and the catalyst. The process is an equilibrium reaction, and the forward reaction can be favored by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. ncsu.edu
The mechanism involves the nucleophilic attack of benzyl alcohol on the carbonyl carbon of the starting ester, proceeding through a tetrahedral intermediate. In acid-catalyzed transesterification, the carbonyl group is first protonated to increase its electrophilicity. In base-catalyzed reactions, the alcohol is deprotonated to form a more potent alkoxide nucleophile.
Utilization of Activated Carboxylic Acid Derivatives for this compound Synthesis
To circumvent the equilibrium limitations of direct esterification, 4-amino-4-oxobutanoic acid can be converted into a more reactive derivative prior to reaction with benzyl alcohol. This approach leads to a more rapid and often irreversible reaction, resulting in higher yields under milder conditions.
One common method is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. libretexts.orgmasterorganicchemistry.com The resulting acyl chloride is highly electrophilic and reacts readily with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com
Alternatively, carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used. peptide.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by benzyl alcohol to form the ester. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this type of coupling. researchgate.net
Strategic Amidation Reactions and Precursor Functionalization for this compound
Amidation of Succinic Acid and its Anhydride (B1165640) Derivatives
The most direct route to the precursor 4-amino-4-oxobutanoic acid involves the ring-opening of succinic anhydride with an amine. nih.gov For the synthesis of the primary amide, ammonia (B1221849) is used as the nucleophile. The reaction is typically carried out by adding succinic anhydride to a solution of ammonia in a suitable solvent, such as ethyl acetate (B1210297) or chloroform. researchgate.net The reaction is generally rapid and chemoselective, yielding the mono-acylation product, succinamic acid. nih.govresearchgate.net
This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. reactory.app This method is highly efficient for producing the necessary carboxylic acid-amide precursor. While heating succinic acid with excess ammonia can also produce the amide, it often leads to the formation of the cyclic imide (succinimide), especially at high temperatures. stackexchange.comresearchgate.net Therefore, the controlled, low-temperature amidation of the anhydride is the preferred method for obtaining the desired open-chain precursor. researchgate.net
| Amine Source | Solvent | Typical Reaction Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Ammonia | Ethyl Acetate | Room temperature, stirred solution. | 4-amino-4-oxobutanoic acid | researchgate.net |
| Ammonia | Chloroform | Boiling, with amine added to anhydride solution. | 4-amino-4-oxobutanoic acid | researchgate.net |
| Aqueous Ammonia (26%) | None (neat) | Initial cooling, followed by strong heating (>100°C). | Succinimide (B58015) (via dehydration) | stackexchange.com |
Novel Amide Bond-Forming Reagents and Methodologies for this compound Precursors
An alternative strategy involves forming the ester bond first, followed by amidation. In this route, succinic acid or its anhydride is first reacted with benzyl alcohol to form mono-benzyl succinate (B1194679). The remaining free carboxylic acid group is then converted to a primary amide using modern amide bond-forming reagents.
This approach leverages the vast toolkit of reagents developed for peptide synthesis. luxembourg-bio.combachem.com These coupling reagents activate the carboxylic acid, enabling its efficient reaction with an ammonia source. Commonly used reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com
The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.com The coupling reagent converts the carboxylic acid of mono-benzyl succinate into a highly reactive active ester. sigmaaldrich.com This intermediate then reacts with ammonia to form the amide bond of this compound. This method avoids the potential for side reactions associated with handling the free amino group during the esterification step and represents a highly controlled and efficient synthetic route. However, care must be taken with aminium/uronium reagents as they can cause guanidinylation of the amine if not used in a pre-activation step. peptide.com
Convergent and Divergent Multi-Step Synthesis Pathways to this compound
The preparation of this compound can be approached through various multi-step pathways. A common and straightforward method involves the ring-opening of succinic anhydride with benzylamine (B48309). This reaction selectively yields the mono-acylation product, N-benzylsuccinamic acid. researchgate.net Subsequent esterification of the carboxylic acid group with benzyl alcohol would then produce the target compound, this compound.
Alternatively, a convergent approach could involve the synthesis of benzyl succinate monoester, followed by amidation. The monoester can be prepared, and then coupling with ammonia or a protected form of ammonia would yield the final product.
A general representation of the primary synthetic route is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Succinic anhydride, Benzylamine | Ethyl acetate, Room temperature | N-benzylsuccinamic acid |
| 2 | N-benzylsuccinamic acid, Benzyl alcohol | Esterification catalyst (e.g., DCC, acid catalyst) | Benzyl 4-(benzylamino)-4-oxobutanoate |
This table outlines a plausible synthetic pathway based on general organic chemistry principles.
Asymmetric Synthesis Approaches for Chiral Analogs of this compound
While this compound itself is achiral, the synthesis of chiral analogs, particularly 3-substituted derivatives, is of significant interest as these chiral succinic acid derivatives are valuable building blocks for various bioactive molecules. researchgate.net
Several strategies for the asymmetric synthesis of chiral succinic acid and succinimide derivatives have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the product.
Catalytic Asymmetric Hydrogenation: One prominent method is the asymmetric transfer hydrogenation of substituted maleimides. Rhodium-based catalysts, in particular, have shown high activity, enantioselectivity, and diastereoselectivity in the synthesis of 3,4-disubstituted succinimides. nih.gov This approach allows for the stereodivergent synthesis of chiral succinimides, which can then be converted to the corresponding chiral succinamic acid derivatives. nih.gov
Chiral Enolate Equivalents: Another approach involves the use of chiral succinate enolate equivalents. For instance, chiral iron acetyl complexes can be elaborated to generate homochiral monoalkyl succinic acid derivatives with high regio- and diastereoselectivity. rsc.orgrsc.org These methods provide access to enantiomerically enriched α-alkyl succinic acid derivatives.
Organocatalysis: Asymmetric conjugate addition reactions catalyzed by chiral organocatalysts, such as tertiary amine-squaramides, have also been employed for the synthesis of enantiomerically enriched succinic acid derivatives. researchgate.net
A summary of potential asymmetric approaches applicable to chiral analogs is presented below:
| Asymmetric Strategy | Substrate Type | Catalyst/Auxiliary | Product Type |
| Asymmetric Transfer Hydrogenation | Substituted maleimides | Chiral Rhodium catalyst | Chiral 3,4-disubstituted succinimides |
| Chiral Enolate Equivalents | Chiral iron succinoyl complex | Butyl-lithium and alkyl halides | Homochiral α-alkyl succinic acid derivatives |
| Organocatalytic Conjugate Addition | Chalcones, Bis(arylidene)acetones | Chiral tertiary amine-squaramide | Enantiomerically enriched succinic acid derivatives |
This table summarizes general asymmetric methodologies that could be adapted for the synthesis of chiral analogs of this compound.
Total Synthesis Strategies Employing this compound Subunits
Succinic acid and its derivatives are important C4 building blocks in the total synthesis of natural products. researchgate.net While specific examples detailing the use of this compound as a direct subunit in total synthesis are not extensively documented, the succinamic acid motif is a key structural element in various natural products and pharmaceuticals.
For instance, succinamic acid derivatives have been identified as having potential therapeutic applications, including anticancer properties. nih.gov The ability to synthesize these derivatives provides a foundation for the construction of more complex molecules. The synthesis of benzylsuccinic acid derivatives, which are closely related to the target compound, has been explored for the preparation of remedies for diabetes. google.com
The general utility of succinic acid derivatives in synthesis is highlighted by their role as precursors to:
Peptidomimetics: The amino acid-like structure of succinamic acids makes them suitable for incorporation into peptide-like molecules.
β-amino acids: Chiral succinic acid derivatives are valuable precursors for the synthesis of β-amino acids, which are components of many bioactive natural products. researchgate.netias.ac.in
Heterocyclic compounds: The dicarbonyl functionality of succinic acid derivatives allows for their use in the synthesis of various heterocyclic systems.
Sustainable and Green Chemistry Innovations in this compound Production
Recent advances in chemical synthesis have emphasized the development of sustainable and environmentally benign processes. These green chemistry principles are applicable to the production of this compound, focusing on reducing waste, avoiding hazardous solvents, and utilizing catalytic methods.
Solvent-Free and Aqueous-Phase Syntheses of this compound
Solvent-Free Synthesis: The amidation of succinic anhydride can be carried out under solvent-free conditions. For instance, mechanochemical methods, such as ball milling, have been shown to promote the reaction between succinic anhydride and amines, leading to the formation of succinamic acids with high efficiency. researchgate.net This approach eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation. Another solvent-free method involves the direct heating of a mixture of the carboxylic acid and amine, sometimes with a catalyst, to drive the amidation reaction. beilstein-journals.org
Aqueous-Phase Synthesis: Water is an ideal green solvent for chemical reactions. The synthesis of N-substituted succinimides from succinic acid and primary amines has been successfully demonstrated in hot water without the need for a catalyst. researchgate.netresearchgate.net This method offers a simple and environmentally friendly route to succinimide precursors, which can be subsequently ring-opened to form succinamic acids. The reaction of N-substituted succinimides with hydroxylamine (B1172632) in aqueous solution to produce hydroxamic acids further demonstrates the feasibility of carrying out reactions of succinimide derivatives in water. mdpi.com
Biocatalytic and Chemoenzymatic Transformations for this compound
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions, often in aqueous media, with high chemo-, regio-, and enantioselectivity.
Enzymatic Amidation: The formation of the amide bond in this compound could potentially be achieved using enzymes such as lipases or proteases. These enzymes, which typically catalyze the hydrolysis of esters and amides, can be used in reverse in low-water environments or with activated esters to synthesize amides.
More specifically, engineered enzymes from the β-subunit of tryptophan synthase (TrpB) have been developed for the synthesis of β-N-substituted-α-amino acids, demonstrating the potential of biocatalysis for forming C-N bonds in similar structures. nih.gov
Chemoenzymatic Approaches: A chemoenzymatic strategy could involve the chemical synthesis of a precursor, such as benzyl succinate monoester, followed by an enzymatic amidation step. This combines the efficiency of chemical synthesis for certain transformations with the high selectivity of biocatalysis for the key bond-forming step. A continuous flow process coupling a chemical reaction with a biocatalytic step has been demonstrated for the synthesis of carbamates, highlighting the potential of such integrated approaches. researchgate.net
Continuous Flow Reactor Architectures for this compound Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. google.comresearchgate.net
The synthesis of amides is well-suited to continuous flow systems. Dehydrative amidation reactions between carboxylic acids and amines have been successfully carried out in continuous-flow reactors using solid acid catalysts. rsc.org This approach could be applied to the esterification of N-benzylsuccinamic acid with benzyl alcohol or the direct amidation of benzyl succinate monoester.
Packed-Bed Reactors: Continuous flow systems often utilize packed-bed reactors containing immobilized catalysts or reagents. rsc.org For the synthesis of this compound, a packed-bed reactor could contain a solid acid catalyst for esterification or an immobilized enzyme for biocatalytic amidation. This setup allows for easy separation of the product from the catalyst and continuous operation.
Multi-Step Telescoped Synthesis: Flow chemistry enables the telescoping of multi-step reactions, where the output of one reactor is directly fed into the next without the need for isolation and purification of intermediates. rsc.org A potential telescoped synthesis of this compound in a flow system could involve the initial ring-opening of succinic anhydride with benzylamine in one reactor, followed by in-line esterification with benzyl alcohol in a second reactor.
A conceptual continuous flow setup is described below:
| Reactor Module | Process | Reactants/Reagents | Conditions |
| 1 | Amidation | Succinic anhydride, Benzylamine | Flowing through a heated coil or packed bed |
| 2 | Esterification | Output from Reactor 1, Benzyl alcohol | Introduction of benzyl alcohol and flow through a second reactor with an esterification catalyst |
This table illustrates a hypothetical continuous flow process for the synthesis of the target compound.
Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Amino 4 Oxobutanoate
Elucidation of Hydrolytic Pathways for the Ester Moiety in Benzyl (B1604629) 4-amino-4-oxobutanoate
The benzyl ester group in Benzyl 4-amino-4-oxobutanoate is susceptible to cleavage through several hydrolytic routes, including acid-catalyzed, base-mediated, and enzymatic methods. Each pathway presents a unique mechanistic profile and varying degrees of efficiency.
Acid-Catalyzed Hydrolysis Kinetics and Reaction Profiling
The acid-catalyzed hydrolysis of esters, a well-established reaction, proceeds via a series of protonation and nucleophilic attack steps. chemistrysteps.com In the context of this compound, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the corresponding carboxylic acid, succinamic acid.
The kinetics of this hydrolysis can be described by a pseudo-first-order rate law under conditions of high water concentration. The reaction rate is dependent on the concentration of the acid catalyst. hilarispublisher.com While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous compounds, such as p-Methyl Benzyl-2-Theno Hydroxamic Acid, reveal that the hydrolysis follows an A-2 mechanism. This mechanism involves a rapid protonation pre-equilibrium followed by a rate-determining bimolecular attack of water. hilarispublisher.com
A typical reaction profile for the acid-catalyzed hydrolysis of an ester shows an initial increase in the concentration of the carboxylic acid and alcohol products over time, with a corresponding decrease in the concentration of the ester. The rate of hydrolysis is influenced by factors such as temperature, acid concentration, and the steric and electronic properties of the substituents.
Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound
| Catalyst | Catalyst Concentration (M) | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |
| HCl | 0.1 | 50 | 1.5 x 10⁻⁵ | 46210 |
| HCl | 0.5 | 50 | 7.5 x 10⁻⁵ | 9242 |
| H₂SO₄ | 0.1 | 50 | 1.8 x 10⁻⁵ | 38508 |
| H₂SO₄ | 0.5 | 50 | 9.0 x 10⁻⁵ | 7702 |
Note: This table is illustrative and based on general principles of acid-catalyzed ester hydrolysis. Actual experimental values may vary.
Base-Mediated Hydrolysis Mechanisms and Ester Cleavage Efficiency
Base-mediated hydrolysis, or saponification, of this compound offers an alternative and often more efficient method for ester cleavage. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the base. thieme-connect.de The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the benzyl alcohol and the formation of the carboxylate salt of succinamic acid.
The efficiency of base-mediated hydrolysis is generally high, with the reaction often proceeding to completion. The rate of saponification is dependent on the concentration of both the ester and the base. Studies on similar esters have shown that the reaction follows second-order kinetics.
Enzymatic Hydrolysis of this compound by Esterases in vitro
Esterases are a class of enzymes that catalyze the hydrolysis of esters. Pig liver esterase (PLE) is a commonly used biocatalyst for the enantioselective hydrolysis of a wide range of esters. wikipedia.org The enzymatic hydrolysis of this compound would involve the binding of the substrate to the active site of the esterase, followed by a nucleophilic attack by a serine residue within the enzyme's catalytic triad. This forms a tetrahedral intermediate which then collapses to release benzyl alcohol and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases succinamic acid.
Reactivity of the Amide Functionality within this compound
The primary amide group of this compound exhibits a rich and varied reactivity, allowing for a range of chemical modifications. youtube.com Amides are generally less reactive than esters towards nucleophilic acyl substitution due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. nih.govmasterorganicchemistry.com
N-Alkylation, N-Acylation, and N-Protection Strategies
N-Alkylation: The nitrogen atom of the primary amide can be alkylated, although this often requires forcing conditions. Direct N-alkylation of amides with alcohols can be achieved using catalysts such as manganese pincer complexes. rsc.org For instance, N-alkylation of anilines with benzyl alcohol has been demonstrated. Another approach involves the use of iridium catalysts for the N-alkylation of urea with benzyl alcohols. uno.edu These methods typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amide. While specific examples for this compound are scarce, these general methods could potentially be applied.
N-Acylation: N-acylation of amides can be challenging due to the decreased nucleophilicity of the amide nitrogen. However, acylation can be achieved using highly reactive acylating agents such as acid chlorides or anhydrides under basic conditions. masterorganicchemistry.com For example, N-acylation of indazoles has been achieved electrochemically, followed by reaction with acid anhydrides. organic-chemistry.org
N-Protection: The amide nitrogen can be protected to prevent unwanted side reactions during multi-step syntheses. Common protecting groups for amides include the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate in the presence of a base. google.com
Reduction and Cleavage Reactions of the Amide Bond
Reduction: The amide functionality can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comucalgary.calibretexts.orgyoutube.com This reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced to the corresponding amine. ucalgary.ca In the case of this compound, reduction with LiAlH₄ would be expected to yield 4-amino-1-benzylbutane-1,4-diol, as both the amide and the ester would likely be reduced under these conditions.
Cleavage: The cleavage of the robust amide bond typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. mdpi.com The acid-catalyzed hydrolysis of amides is generally not a reversible process because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com Milder methods for amide bond cleavage are also being developed, such as hydrazinolysis accelerated by ammonium salts, which can proceed at lower temperatures. rsc.org Another strategy involves the O-benzylation of the amide to form a benzyl imidate salt, which is more susceptible to hydrolysis. researchgate.net
Table 2: Summary of Potential Reactions of the Amide Functionality in this compound
| Reaction | Reagents and Conditions | Expected Product |
| N-Alkylation | Benzyl alcohol, Mn or Ir catalyst, base, heat | N-Benzyl-benzyl 4-amino-4-oxobutanoate |
| N-Acylation | Acetyl chloride, pyridine (B92270) | N-Acetyl-benzyl 4-amino-4-oxobutanoate |
| N-Protection | Benzyl chloroformate, base | N-(Benzyloxycarbonyl)-benzyl 4-amino-4-oxobutanoate |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-Amino-1-benzylbutane-1,4-diol |
| Acid-Catalyzed Cleavage | Concentrated HCl, heat | Succinic acid and benzylamine (B48309) hydrochloride |
| Base-Mediated Cleavage | Concentrated NaOH, heat | Succinate (B1194679) and benzylamine |
Note: This table presents potential reactions based on the general reactivity of amides. Specific outcomes may vary depending on the exact reaction conditions.
Transamidation and Exchange Reactions Involving this compound
Transamidation represents a significant class of reactions for the interconversion of amides, a process that is of considerable interest in synthetic chemistry for the formation of new carbon-nitrogen bonds. In the context of this compound, the primary amide functionality is, in principle, susceptible to transamidation with various amines. This reaction typically requires activation of the otherwise stable amide bond, which can be achieved through catalysis.
The direct reaction of an amine with this compound to displace ammonia (B1221849) is thermodynamically challenging due to the stability of the amide bond. However, the use of catalysts can facilitate this transformation. Research on the transamidation of primary amides has identified several effective catalytic systems. While specific studies on this compound are not prevalent in the literature, the general principles of these reactions can be applied.
For instance, zirconocene dichloride (Cp₂ZrCl₂) has been demonstrated as an effective catalyst for the transamidation of primary amides with amines. The proposed mechanism involves the coordination of the zirconocene to the amide oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming amine.
Another approach involves the use of hydroxylamine (B1172632) hydrochloride as a metal-free catalyst. This method is thought to proceed through activation of the primary amide via a hydrogen-bonding complex, thereby facilitating the nucleophilic exchange.
The general scheme for a catalyzed transamidation reaction of this compound can be depicted as follows:
Scheme 1: General Catalyzed Transamidation of this compound
The efficiency of such reactions is dependent on several factors, including the nature of the catalyst, the nucleophilicity of the incoming amine, reaction temperature, and the solvent used.
Below is a table summarizing potential catalytic systems applicable to the transamidation of this compound based on studies with analogous primary amides.
| Catalyst System | Typical Reaction Conditions | Mechanistic Insight | Potential Applicability to this compound |
| Zirconocene dichloride (Cp₂ZrCl₂) | Cyclohexane, 80°C, 5-24 hours | Lewis acid catalysis activating the amide carbonyl. | High, particularly for non-polar reaction media. |
| Hydroxylamine hydrochloride | Solvent-free or high-boiling solvents | Hydrogen-bond-mediated activation of the amide. | Good, offers a metal-free alternative. |
| Boric acid | Solvent-free, heating | Lewis acid catalysis. | Potentially effective, especially under solvent-free conditions. |
| Iron(III) salts | Heating | Lewis acid catalysis. | Feasible, offering a more environmentally benign metal catalyst. |
This table is illustrative and based on general findings for primary amide transamidation. Specific conditions for this compound would require experimental optimization.
In addition to transamidation, the amide group of this compound could, in principle, undergo exchange reactions with other nucleophiles under specific conditions, although such reactions are less common than amine exchange.
Electrophilic and Nucleophilic Reactivity of the Succinate Backbone in this compound
The succinate backbone of this compound possesses two carbonyl centers and adjacent methylene (B1212753) groups, providing sites for both electrophilic and nucleophilic reactions.
Alpha-Functionalization Adjacent to Carbonyl Centers
The methylene protons alpha to the ester carbonyl group in this compound are acidic and can be abstracted by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, leading to alpha-functionalization.
The general reaction is as follows:
Scheme 2: Alpha-Functionalization of this compound via Enolate Formation
The choice of base is crucial to ensure efficient enolate formation without promoting side reactions such as hydrolysis of the ester or reaction with the amide group. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH).
A variety of electrophiles can be employed for the alpha-functionalization, as detailed in the table below.
| Electrophile | Product Type | Example Reagent |
| Alkyl halides | α-Alkylated succinate | Methyl iodide (CH₃I) |
| Aldehydes/Ketones | α-(β-Hydroxyalkyl) succinate (Aldol addition) | Benzaldehyde (C₆H₅CHO) |
| Acyl chlorides | α-Acylated succinate (β-keto ester) | Acetyl chloride (CH₃COCl) |
| Halogens | α-Halogenated succinate | N-Bromosuccinimide (NBS) |
This table provides examples of potential alpha-functionalization reactions based on the known reactivity of succinate esters.
The presence of the amide group could potentially influence the regioselectivity of deprotonation if the methylene protons alpha to the amide carbonyl were also acidic. However, the protons alpha to the ester are generally more acidic due to the greater electron-withdrawing ability of the ester group compared to the amide group.
Remote Functionalization and Stereoselective Modifications
Remote functionalization of the succinate backbone, specifically at the β-position, is more challenging as there is no inherent reactivity at this site. Such transformations would typically require more advanced synthetic strategies, potentially involving radical-mediated reactions or the use of directing groups to deliver a reagent to the β-position.
Stereoselective modifications of the succinate backbone, particularly at the α-carbon, can be achieved using chiral auxiliaries or catalysts. For instance, the alkylation of an enolate derived from this compound could be rendered stereoselective by employing a chiral base or by forming a chiral enolate through the use of a chiral auxiliary attached to the nitrogen of the amide (after N-protection).
Asymmetric hydrogenation of a derivative of this compound containing a double bond in the succinate backbone could also be a viable strategy for introducing stereocenters. Catalysts based on rhodium complexed with chiral bisphosphine ligands are known to be effective for the asymmetric reduction of similar substrates.
Intramolecular Cyclization and Rearrangement Processes involving this compound
The bifunctional nature of this compound, containing both an amine (in the form of a primary amide) and an ester group, allows for intramolecular reactions, leading to the formation of cyclic structures.
Lactam and Pyrrolidinone Ring Formation Mechanisms
Under suitable conditions, the amide nitrogen of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of the benzyl ester, leading to an intramolecular cyclization to form a five-membered lactam, specifically a pyrrolidinone derivative (succinimide). This reaction is a type of intramolecular aminolysis.
Scheme 3: Intramolecular Cyclization of this compound to form Succinimide (B58015) [Image of the chemical reaction showing the intramolecular attack of the amide nitrogen on the ester carbonyl of this compound, leading to the formation of succinimide and the elimination of benzyl alcohol.]
[Image of a hypothetical multi-step reaction starting from a β-keto derivative of this compound, its conversion to an oxime, and the subsequent Beckmann rearrangement to form a lactam.]
Reaction Kinetics and Thermodynamics for this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of this compound. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles governing the transformations of its constituent functional groups: a benzyl ester and a primary amide. The most anticipated chemical transformations for this molecule involve the hydrolysis of these two moieties.
The hydrolysis of this compound would yield succinamic acid and benzyl alcohol from the cleavage of the ester bond, or 4-(benzyloxy)-4-oxobutanoic acid and ammonia from the cleavage of the amide bond. The relative rates of these two hydrolysis reactions would be dependent on the specific reaction conditions, such as pH and temperature.
Activation Energy Calculations and Transition State Profiling
The activation energy (Ea) is a critical parameter that dictates the rate of a chemical reaction. For the hydrolysis of the ester and amide functionalities in this compound, the activation energies can be estimated by considering data from analogous compounds.
The hydrolysis of esters and amides typically proceeds through a nucleophilic acyl substitution mechanism. This process involves the formation of a tetrahedral intermediate, and the stability of this intermediate and the associated transition states determines the activation energy.
Ester Hydrolysis:
The hydrolysis of the benzyl ester group can be catalyzed by either acid or base. In base-catalyzed hydrolysis, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The transition state for this step involves the formation of a partial bond between the carbonyl carbon and the hydroxide ion.
For comparison, the activation energy for the alkaline hydrolysis of a similar ester, ethyl benzoate (B1203000), has been reported. acs.org This value can serve as an approximation for the benzyl ester portion of our molecule. The transition state for ester hydrolysis is characterized by a tetrahedral arrangement around the carbonyl carbon, with significant negative charge development on the carbonyl oxygen.
Amide Hydrolysis:
The hydrolysis of the primary amide group is generally slower than that of the ester group under similar conditions. This is attributed to the greater resonance stabilization of the amide bond compared to the ester bond. The nitrogen atom's lone pair of electrons is more effectively delocalized into the carbonyl group, making the carbonyl carbon less electrophilic.
Consequently, the activation energy for amide hydrolysis is typically higher than that for ester hydrolysis. For instance, studies on the hydrolysis of benzamide, a simple aromatic amide, provide insights into the expected activation energy for the amide moiety of this compound. acs.org The transition state for amide hydrolysis also involves a tetrahedral intermediate, but the departure of the leaving group (ammonia in this case) is more difficult compared to the departure of an alkoxide from an ester.
The following table provides a comparative overview of activation energies for the hydrolysis of related ester and amide compounds, which can be used to infer the reactivity of this compound.
| Compound | Reaction Condition | Activation Energy (kcal/mol) |
| Ethyl Benzoate | Alkaline Hydrolysis | ~15-17 |
| Benzamide | Alkaline Hydrolysis | ~18-20 |
Note: The values presented are approximate and derived from literature on analogous compounds for illustrative purposes.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can significantly influence the rate and selectivity of chemical reactions, including the hydrolysis of this compound. Solvent effects are primarily attributed to the stabilization or destabilization of the reactants, transition states, and products.
Effect on Ester Hydrolysis:
The rate of ester hydrolysis is sensitive to the polarity of the solvent. For the base-catalyzed hydrolysis of esters, the transition state is more polar and carries a greater negative charge than the reactants (ester and hydroxide ion). Therefore, polar protic solvents, such as water and alcohols, are effective at stabilizing this transition state through hydrogen bonding, thereby increasing the reaction rate.
Conversely, in non-polar or aprotic polar solvents, the stabilization of the charged transition state is less effective, leading to a slower reaction rate. The dielectric constant of the solvent is a key factor; an increase in the dielectric constant generally leads to an increase in the rate of ester hydrolysis. ias.ac.in
Effect on Amide Hydrolysis:
Similar to ester hydrolysis, the hydrolysis of amides is also influenced by solvent polarity. The transition state for amide hydrolysis is also highly polar. Therefore, polar solvents are expected to accelerate the rate of amide hydrolysis by stabilizing the charged intermediate.
The selectivity of hydrolysis (ester vs. amide cleavage) in this compound could potentially be tuned by the choice of solvent. A solvent that selectively stabilizes the transition state for ester hydrolysis over that of amide hydrolysis could favor the formation of succinamic acid and benzyl alcohol. However, achieving high selectivity can be challenging due to the similar nature of the transition states.
The following table summarizes the expected qualitative effects of different solvent types on the hydrolysis rates of the ester and amide functionalities in this compound.
| Solvent Type | Effect on Ester Hydrolysis Rate | Effect on Amide Hydrolysis Rate | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Increase | Increase | Stabilization of the polar transition state through hydrogen bonding. |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate Increase | Moderate Increase | Stabilization of the polar transition state through dipole-dipole interactions. |
| Non-polar (e.g., Hexane, Toluene) | Decrease | Decrease | Poor stabilization of the polar transition state. |
Derivatization Strategies and Analogue Synthesis Utilizing Benzyl 4 Amino 4 Oxobutanoate
Modification of the Benzyl (B1604629) Ester Moiety of Benzyl 4-amino-4-oxobutanoate
The benzyl ester group is a key functional handle within the molecule. It not only serves as a protecting group for the carboxylic acid but also acts as a site for transformations that can introduce diverse functionalities.
The conversion of the benzyl ester to a free carboxylic acid is a fundamental transformation, unmasking a reactive site for further conjugation or for revealing the final acidic form of a target molecule. This is most commonly achieved through hydrogenolysis.
Catalytic hydrogenation is a widely employed method for cleaving benzyl esters. acsgcipr.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). rsc.org The reaction proceeds through the bonding of the substrate and hydrogen to active sites on the metal, leading to the cleavage of the ester and generating the corresponding carboxylic acid and toluene (B28343). acsgcipr.org
A safer and often more selective alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). acsgcipr.org This technique utilizes a hydrogen donor molecule in conjunction with a palladium catalyst. rsc.orgacsgcipr.org Various hydrogen donors can be employed, with 1,4-cyclohexadiene and cyclohexene being particularly effective. rsc.orgacsgcipr.org The use of an amphiphilic polymer-supported nano-palladium catalyst with tetrahydroxydiboron as a hydrogen source in water also provides a safe and mild method for debenzylation. researchgate.net These methods are known for their high efficiency and selectivity, often leaving other sensitive functional groups within the molecule, such as amides or other ester types, intact. sigmaaldrich.comqualitas1998.net Lewis acids, such as tin(IV) chloride (SnCl4), have also been reported to selectively cleave benzyl esters in the presence of other protecting groups like benzyl ethers. dal.ca
Table 1: Comparison of Catalytic Systems for Selective Debenzylation
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |
|---|---|---|---|
| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, balloon pressure, EtOH solvent | High efficiency, common reagent. sigmaaldrich.com |
| Palladium Black | Cyclohexene | Ethanol, reflux | Rapid removal of protecting groups. rsc.org |
| Amphiphilic Resin-Supported Nano-Pd | Tetrahydroxydiboron (B₂(OH)₄) | Water, room temperature | Safe (avoids H₂ gas), reusable catalyst, high yields. researchgate.net |
| Pd(0) EnCat™ 30NP | Hydrogen Gas (H₂) | Room temperature, balloon pressure, EtOH solvent | Non-pyrophoric, easy catalyst recovery, low metal contamination. sigmaaldrich.com |
| Tin(IV) Chloride (SnCl₄) | N/A (Lewis Acid) | Dichloromethane, room temperature | Selective for benzyl esters over benzyl ethers and other groups. dal.ca |
Transesterification is a powerful method for replacing the benzyl group with other alcohol or phenol moieties, thereby creating a library of different esters. This reaction can be catalyzed by acids, bases, or enzymes.
Enzymatic catalysis, particularly using lipases, offers a mild and highly selective route for transesterification. mdpi.com Lipases such as Lipozyme TL IM and Novozym 435 (lipase B from Candida antarctica) have demonstrated high efficiency in catalyzing the esterification and transesterification of related compounds like cinnamates and benzoates. researchgate.netresearchgate.netnih.gov These reactions are often performed in organic solvents like isooctane to achieve high yields, which can reach over 97%. nih.govnih.gov The key advantages of enzymatic methods include mild reaction conditions and high selectivity, which minimizes side reactions.
Chemical catalysts are also effective. For instance, silica-supported boric acid has been utilized as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions, offering an environmentally friendly approach. nih.gov Other systems, such as nano copper ferrite (CuFe₂O₄), have been employed as magnetically separable catalysts for the transesterification of β-keto esters under neutral conditions. researchgate.net
Table 2: Selected Catalysts for Transesterification of Benzyl Ester Analogues
| Catalyst | Substrate Type | Conditions | Key Findings |
|---|---|---|---|
| Lipozyme TL IM | Cinnamic acid + Benzyl alcohol | Isooctane, 40°C | Maximum yield of 97.3%. nih.gov |
| Silica-supported Boric Acid | β-keto-esters + Alcohols | 100°C, solvent-free | Efficient, green, and recyclable catalyst system. nih.gov |
| Lipase NS 88011 | Cinnamic acid + Benzyl alcohol | 59°C, no solvent | Yield of 97.6%; enzyme remained active for 13 cycles. nih.gov |
| Nano CuFe₂O₄ | β-ketoesters | Neutral conditions | Magnetically separable and reusable catalyst. researchgate.net |
Functionalization and Diversification of the Amide Nitrogen of this compound
The primary amide group is another critical site for derivatization, allowing for the introduction of various substituents that can modulate the compound's biological and chemical properties.
The amide nitrogen can be used as an attachment point for bioactive molecules, peptides, or specialized linkers. mdpi.com This strategy is central to the development of conjugates, where the succinamic acid moiety acts as a linker to connect two different molecular entities. researchgate.netresearchgate.net For example, the free carboxylic acid end of an N-substituted succinamic acid can be activated using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides (e.g., EDC) to form a stable amide bond with an amino group on a protein or peptide. nih.govrsc.orgrsc.org This approach is foundational in creating targeted therapeutics and other advanced bioconjugates. researchgate.net
A common and direct method for synthesizing N-substituted analogues involves the reaction of succinic anhydride (B1165640) with a diverse range of primary amines or hydrazides. mdpi.combeilstein-archives.org This reaction first yields the corresponding N-substituted succinamic acid, which can then be cyclized to the succinimide (B58015) if desired. researchgate.netijcps.org By starting with benzyl 4-chloro-4-oxobutanoate (the acid chloride of benzyl succinate), one could directly react it with various primary or secondary amines to generate a library of N-substituted this compound analogues.
Alternatively, direct N-alkylation of the primary amide can be achieved. Copper-catalyzed N-alkylation using benzylic alcohols proceeds via a "hydrogen borrowing" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amide that is subsequently reduced. ionike.com Similarly, commercial nickel catalysts can be used for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources, a related transformation that highlights the utility of transition metals in forming C-N bonds. nih.gov N-alkylation can also be performed with alkyl halides, as demonstrated in the synthesis of N-benzylamides from amines and 2-bromobutanoic acid. nih.gov
Table 3: Synthetic Methods for N-Substituted Analogues
| Method | Reagents | Product Type |
|---|---|---|
| Amine Acylation | Succinic Anhydride + Primary Amine (R-NH₂) | N-Substituted Succinamic Acid |
| N-Alkylation | Amine + 2-Bromobutanoic acid | N-Substituted Amide |
| Hydrogen Borrowing | Sulfonamide + Benzyl Alcohol + Copper Catalyst | N-Alkylated Sulfonamide |
| Nucleophilic Aromatic Substitution | 4-Chloroquinolines + Benzylamines | N-Substituted 4-Aminoquinolines |
Structural Elaboration and Substitution of the Succinate (B1194679) Backbone of this compound
Modification of the carbon backbone of the succinate moiety offers a route to introduce stereocenters and diverse functional groups, significantly altering the molecule's three-dimensional shape and properties.
The α-carbon of the succinate backbone is a primary target for functionalization. iaea.org Enolate chemistry can be employed to introduce substituents at this position. For example, α-benzylidene succinimides, which are related structures, can undergo organocatalytic allylic alkylation with Morita–Baylis–Hillman (MBH) carbonates in the presence of a chiral phosphine catalyst. semanticscholar.orgnih.gov This reaction allows for the asymmetric construction of succinimide derivatives with adjacent chiral tertiary carbon centers. nih.gov
Furthermore, advanced enzymatic and catalytic methods can achieve α C-H functionalization. An engineered threonine aldolase has been shown to be capable of α-functionalizing benzylamines, accepting a broad range of aldehydes to produce chiral 1,2-amino alcohols. nih.gov While applied to benzylamines, this biocatalytic strategy highlights the potential for enzymatic C-C bond formation on scaffolds related to this compound. researchgate.net Similarly, ruthenium-catalyzed C-H alkylation has been used to functionalize benzyl alcohols with maleimides at the ortho position, demonstrating the power of transition metal catalysis for C-H activation and backbone elaboration. acs.org
Table 4: Strategies for Succinate Backbone Functionalization
| Strategy | Key Reagents/Catalyst | Type of Modification |
|---|---|---|
| Allylic Alkylation | Chiral Phosphine Catalyst, MBH Carbonates | Asymmetric α-alkylation of α-benzylidene succinimides. semanticscholar.orgnih.gov |
| C-H Alkylation | Ruthenium Catalyst, Maleimides | Ortho-alkylation of benzyl alcohols. acs.org |
| Enzymatic α-Functionalization | Engineered Threonine Aldolase, Aldehydes | α-functionalization of benzylamines to form 1,2-amino alcohols. nih.gov |
| Condensation | Olefins + Maleic Anhydride | Synthesis of succinic acids substituted on a methylene (B1212753) group. google.com |
Stereoselective Alkylation and Arylation Reactions
Achieving stereochemical control during the synthesis of analogues is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions at a prochiral center. acs.orgijcps.org
In the context of this compound, the carbon atom alpha to the ester carbonyl group can be deprotonated to form an enolate, which can then be subjected to stereoselective alkylation or arylation. The use of chiral auxiliaries, temporarily attached to the molecule, can effectively control the facial selectivity of the incoming electrophile.
Alkylation:
Commonly used chiral auxiliaries for stereoselective alkylation of carbonyl compounds include Evans' oxazolidinones and pseudoephedrine amides. acs.orgresearchgate.net A hypothetical strategy for the stereoselective alkylation of this compound could involve the following steps:
Modification of the Scaffold: The primary amide of this compound would first be modified by attaching a chiral auxiliary. For instance, reaction with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, would yield an N-acyloxazolidinone derivative.
Enolate Formation: Treatment of the resulting chiral imide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures would generate a stereochemically defined enolate.
Diastereoselective Alkylation: The enolate would then be reacted with an alkyl halide (R-X). The steric hindrance imposed by the chiral auxiliary would direct the approach of the alkyl halide, leading to the preferential formation of one diastereomer.
Removal of the Auxiliary: Finally, the chiral auxiliary would be cleaved, for example, by hydrolysis or reduction, to yield the α-alkylated this compound derivative with high enantiomeric excess.
| Entry | Alkyl Halide (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl Iodide | LDA | >95:5 | 85 |
| 2 | Benzyl Bromide | NaHMDS | >95:5 | 82 |
| 3 | Allyl Bromide | KHMDS | >90:10 | 78 |
Arylation:
Asymmetric α-arylation of carbonyl compounds presents a greater challenge than alkylation. However, several methods have been developed, including transition-metal-free approaches that utilize chiral auxiliaries. beilstein-archives.orgnih.gov A potential strategy for the stereoselective arylation of a modified this compound scaffold could involve an intramolecular nucleophilic aromatic substitution (SNAr) reaction of a chiral N'-arylurea derivative. beilstein-archives.orgnih.gov This method allows for the introduction of a wide range of aryl groups with high enantioselectivity.
Ring-Closing Metathesis and Cycloaddition Reactions on Modified this compound
Ring-closing metathesis (RCM) and cycloaddition reactions are powerful tools for the synthesis of cyclic and polycyclic structures, which are often found in biologically active natural products and pharmaceuticals.
Ring-Closing Metathesis (RCM):
RCM, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, is a versatile method for the formation of carbon-carbon double bonds in a cyclic framework. acs.orgwikipedia.org To apply RCM to the this compound scaffold, the molecule must first be modified to contain two terminal alkene functionalities. A hypothetical synthetic route could be:
Introduction of Alkene Moieties: The primary amide nitrogen could be functionalized with an allyl group, and the carbon alpha to the ester could be alkylated with another allyl group, as described in the stereoselective alkylation section.
RCM Reaction: The resulting diallylated derivative would then be treated with a Grubbs' catalyst. The intramolecular metathesis reaction would lead to the formation of a cyclic product, such as a lactam, with the concomitant release of ethylene gas. wikipedia.org
The size of the resulting ring can be controlled by the length of the tethers connecting the two alkene groups. This strategy allows for the synthesis of a variety of cyclic analogues of this compound.
Cycloaddition Reactions:
Cycloaddition reactions, such as the Diels-Alder reaction, are valuable for the construction of six-membered rings with high stereocontrol. To utilize this reaction, the this compound scaffold would need to be modified to incorporate a diene or a dienophile.
For example, the amide nitrogen could be acylated with a dienophile-containing moiety, such as maleic anhydride. The resulting derivative could then react with a suitable diene, like cyclopentadiene, to form a complex polycyclic structure. Conversely, a diene could be introduced onto the scaffold, which could then undergo a cycloaddition reaction with a dienophile.
Synthesis of Chemically-Releasable Analogues from this compound Scaffolds
Chemically-releasable systems, often employed in prodrug design, are designed to release an active molecule under specific physiological conditions. Ester-based release systems are particularly common due to the prevalence of esterase enzymes in the body and the susceptibility of esters to hydrolysis at different pH values.
Design Principles for Ester-Based Chemical Release Systems
The design of an effective ester-based chemical release system hinges on several key principles:
Stability: The ester linkage must be stable enough to remain intact until it reaches the target environment, preventing premature release of the active compound.
Cleavage Specificity: The cleavage of the ester should be triggered by a specific stimulus, such as a change in pH or the presence of a particular enzyme.
Release Kinetics: The rate of release of the active compound should be tunable to achieve the desired therapeutic effect.
Biocompatibility: The linker and its cleavage byproducts should be non-toxic.
Self-immolative linkers are a sophisticated class of linkers that undergo a cascade of electronic rearrangements upon cleavage of a trigger moiety, leading to the release of the active molecule. acs.org This mechanism can provide a more controlled and efficient release profile.
Synthesis of pH-Sensitive and Enzyme-Cleavable (in vitro) this compound Derivatives
pH-Sensitive Derivatives:
To create pH-sensitive analogues of this compound, the benzyl ester could be replaced with an ester that is more susceptible to hydrolysis under acidic or basic conditions. For instance, ortho-ester containing linkers can be designed to be labile at the slightly acidic pH found in tumor microenvironments or within endosomes. researchgate.net
A hypothetical synthesis of a pH-sensitive derivative could involve the transesterification of the benzyl ester with an alcohol containing a pH-labile group, or by modifying the benzyl group itself to include functionalities that promote acid-catalyzed hydrolysis.
Enzyme-Cleavable (in vitro) Derivatives:
The benzyl ester of the parent compound is a potential substrate for various esterases. To enhance or control the rate of enzymatic cleavage, the benzyl group can be replaced with other alcohol moieties that are known to be more readily cleaved by specific enzymes.
For in vitro studies, porcine liver esterase (PLE) is a commonly used enzyme to model the enzymatic hydrolysis of ester-containing compounds. nih.gov The synthesis of enzyme-cleavable derivatives could involve the esterification of the free carboxylic acid (obtained by hydrolysis of the benzyl ester) with an alcohol that is a known substrate for PLE.
| Derivative | Trigger | Cleavage Product | In Vitro Model |
| Ortho-ester analogue | Acidic pH | Benzyl 4-amino-4-oxobutanoic acid | pH 5.5 buffer |
| Amino acid ester analogue | Esterases | Benzyl 4-amino-4-oxobutanoic acid | Porcine Liver Esterase |
Combinatorial Synthesis and Arrayed Library Generation Based on this compound
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. accessscience.com The this compound scaffold is well-suited for the generation of combinatorial libraries due to its multiple points of diversification.
A common approach for generating such libraries is solid-phase synthesis, where the scaffold is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away.
A hypothetical solid-phase synthesis of a library based on this compound could proceed as follows:
Attachment to Resin: The carboxylic acid of 4-amino-4-oxobutanoic acid (the de-benzylated parent compound) would be attached to a resin, such as a Wang or Rink amide resin.
Diversification of the Amide: The free amine on the resin-bound scaffold would then be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, or ureas.
Cleavage from Resin: Finally, the synthesized compounds would be cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final library of compounds.
Applications of Benzyl 4 Amino 4 Oxobutanoate in Complex Molecule Synthesis
Benzyl (B1604629) 4-amino-4-oxobutanoate as a Precursor for Heterocyclic Systems
The inherent reactivity of the amide and ester functionalities, coupled with the potential for strategic modifications of the methylene (B1212753) backbone, positions Benzyl 4-amino-4-oxobutanoate as a key starting material for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are fundamental cores of numerous pharmaceuticals, agrochemicals, and materials.
Synthesis of Five- and Six-Membered Nitrogen Heterocycles
While direct, well-documented examples of the conversion of this compound into simple five- and six-membered nitrogen heterocycles are not extensively reported in publicly available literature, its structural motifs suggest its potential in the synthesis of important classes of heterocycles such as pyridinones and piperidones. For instance, derivatives of this compound could theoretically undergo intramolecular cyclization reactions to form substituted glutarimides or other related six-membered rings. The amide nitrogen can act as a nucleophile, attacking an electrophilic center introduced elsewhere in the molecule.
| Heterocycle Class | Potential Synthetic Strategy from this compound Derivatives | Key Reaction Type |
| Substituted Pyridinones | Introduction of unsaturation and an additional carbonyl group followed by intramolecular condensation. | Cyclization/Condensation |
| Functionalized Piperidones | Reduction of the amide and subsequent intramolecular cyclization onto a modified ester group. | Reductive Cyclization |
| Lactams | Intramolecular aminolysis of the benzyl ester under specific conditions. | Cyclization |
Spirocyclic and Fused-Ring Systems Derived from this compound
The construction of spirocyclic and fused-ring systems represents a significant challenge in organic synthesis. This compound can serve as a linchpin in strategies aimed at assembling these complex three-dimensional structures. Although specific examples are scarce, the principles of retrosynthetic analysis suggest that the butanoate backbone could be functionalized to participate in cycloaddition or intramolecular annulation reactions. For example, the methylene groups could be activated to allow for the attachment of a second ring system, leading to a spirocyclic compound where the central carbon is part of the original butanoate chain.
| Complex Ring System | Plausible Synthetic Approach Involving this compound | Key Transformation |
| Spiro-lactams | Functionalization of the α- or β-carbon, followed by intramolecular cyclization involving the amide nitrogen. | Intramolecular Cyclization |
| Fused Bicyclic Systems | Modification to introduce a dienophile or diene moiety for subsequent Diels-Alder reactions. | Cycloaddition |
Integration of this compound into Peptidomimetic and Oligomer Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The unique structural features of this compound make it an attractive scaffold for the development of novel peptidomimetic and oligomeric structures.
Non-Natural Amino Acid Surrogates from this compound
This compound can be envisioned as a precursor to various non-natural β-amino acids. The primary amide can be hydrolyzed to a carboxylic acid, and the existing benzyl ester can be selectively manipulated. This would yield a β-amino dicarboxylic acid monoester, a valuable building block for peptide synthesis. The incorporation of such unnatural amino acids can induce specific secondary structures in peptides and enhance their resistance to enzymatic degradation.
Scaffold for Beta-Peptoid and Hybrid Peptide Synthesis
Beta-peptoids are a class of peptidomimetics where the side chains are attached to the nitrogen atom of a β-amino acid backbone. While not a direct precursor, the structural framework of this compound is amenable to transformations that could lead to monomers suitable for beta-peptoid synthesis. For instance, reductive amination of the corresponding aldehyde derivative could introduce side-chain diversity at the nitrogen atom. Furthermore, its integration into hybrid peptides, containing both α- and β-amino acid residues, could lead to novel oligomers with unique folding patterns and biological activities.
Role of this compound in Natural Product Total and Semi-Synthesis
Natural products remain a vital source of inspiration for the development of new therapeutic agents. The total and semi-synthesis of these often complex molecules require a strategic and efficient approach. While direct applications of this compound in the total synthesis of specific natural products are not prominently featured in the literature, its potential as a C4 building block is significant.
The succinamic acid substructure within this compound is present in some natural products. In a semi-synthetic context, this compound could be used to modify existing natural product scaffolds, potentially altering their biological activity or improving their pharmacokinetic properties. For example, the free amino group of a natural product could be acylated with the carboxylic acid derived from this compound, introducing a flexible linker with a terminal benzyl ester for further functionalization.
Strategic Incorporation into Alkaloid and Terpenoid Frameworks
While direct examples of this compound incorporation into alkaloid and terpenoid frameworks are not extensively documented in the literature, the utility of succinate (B1194679) and its derivatives in the biosynthesis and chemical synthesis of these complex molecules is well-established. For instance, succinyl-CoA is a key intermediate in the citric acid cycle, which provides precursors for some amino acids that are themselves the building blocks of certain alkaloids. imperial.ac.uk
In chemical synthesis, succinimide (B58015) derivatives, which are structurally related to the amide portion of this compound, are common intermediates. acs.org The strategic use of a molecule like this compound could involve the nucleophilic opening of the corresponding succinic anhydride (B1165640) with benzyl alcohol, followed by amidation to introduce the nitrogen atom. This approach would install the necessary carbon framework with differentiated termini, allowing for selective transformations at the amide or the benzyl ester. The benzyl group serves as a protecting group that is stable to a range of reaction conditions but can be removed selectively, often by catalytic hydrogenation, which is a mild method compatible with many functional groups found in complex natural products. organic-chemistry.org
Table 1: Potential Synthetic Utility of this compound in Natural Product Synthesis
| Feature of this compound | Potential Application in Synthesis | Relevant Natural Product Class |
|---|---|---|
| Succinate Backbone | C4 Building Block | Alkaloids, Terpenoids |
| Benzyl Ester | Carboxylic Acid Protecting Group | Complex Polycyclic Structures |
Asymmetric Assembly of Complex Natural Product Subunits
The asymmetric synthesis of chiral succinimide derivatives is a significant area of research, as these motifs are present in many biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net Methodologies such as catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation have been developed to access enantiomerically enriched succinimides. researchgate.net
While this compound itself is achiral, it could serve as a precursor to chiral subunits. For example, enzymatic or chiral catalyst-mediated desymmetrization of a related prochiral succinate derivative could install stereocenters. Alternatively, the amide nitrogen could be part of a chiral auxiliary that directs stereoselective reactions on the succinate backbone. The benzyl ester is a common protecting group in such asymmetric syntheses due to its ease of removal without epimerization of adjacent stereocenters. orgsyn.org The development of stereodivergent methods allows for the synthesis of all possible stereoisomers of a target molecule, which is crucial for structure-activity relationship studies. researchgate.net
Applications of this compound in Polymer Chemistry and Functional Materials
The combination of an amide and an ester group in this compound makes it an interesting candidate as a monomer or precursor for the synthesis of functional polymers, particularly poly(ester-amide)s.
Monomer for Controlled Polymerization Techniques
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.netnih.gov Monomers containing functional groups like amides and esters can be polymerized using these methods, although the reaction conditions must be carefully chosen to avoid side reactions. cmu.edu
This compound could potentially be modified to incorporate a polymerizable group, such as a vinyl or acrylic moiety, on the amide nitrogen or as a substituent on the succinate backbone. The resulting monomer could then be subjected to controlled polymerization. The presence of the amide group can influence the polymer's properties, such as its thermal stability and mechanical strength, due to hydrogen bonding interactions. researchgate.net The benzyl ester side chains would add to the polymer's bulk and could be later removed or modified post-polymerization to alter the polymer's solubility or to attach other functional molecules.
Table 2: Comparison of Controlled Radical Polymerization Techniques
| Technique | Key Features | Potential Suitability for Functional Monomers |
|---|---|---|
| ATRP | Uses a transition metal catalyst to control the polymerization. Tolerant to a wide range of functional groups. sigmaaldrich.com | Suitable, with appropriate choice of ligand and reaction conditions to avoid catalyst poisoning by the amide group. cmu.edu |
| RAFT | Employs a chain transfer agent to mediate the polymerization. Metal-free and tolerant to many functional groups. researchgate.net | Highly suitable due to its robustness and tolerance for various functionalities. |
Precursor for Biodegradable Polymers and Biocompatible Materials
Poly(ester-amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters (biodegradability) and polyamides (good mechanical and thermal properties). researchgate.netrsc.org These materials are often synthesized from amino acids, diols, and dicarboxylic acids. nih.govmdpi.com this compound, or more likely a derivative where the amide is a secondary amine linked to another functional group, could be a precursor for the synthesis of PEAs.
For example, a diol-diamine monomer could be synthesized from an amino acid, which is then polymerized with a dicarboxylic acid derivative. The resulting polymers have ester and amide linkages that are susceptible to hydrolytic and enzymatic degradation, making them suitable for biomedical applications such as drug delivery and tissue engineering. nih.govmdpi.com The degradation products of PEAs derived from naturally occurring building blocks like amino acids are expected to be non-toxic. nih.gov The use of a benzyl ester in the monomer synthesis would likely be a temporary protecting group strategy, with the final polymer containing free carboxylic acid groups or having been esterified with a different, biocompatible alcohol.
Utility in Chemical Biology Tool Development and Probe Synthesis
The structure of this compound can be seen as a derivative of succinamic acid, a scaffold that can be adapted for the development of chemical biology tools.
Development of Enzyme Substrates and Inhibitor Precursors for in vitro Studies
Many enzymes, particularly proteases and amidases, recognize and process substrates containing amide bonds. A molecule like this compound could be chemically modified to serve as a precursor for enzyme substrates or inhibitors. For example, the primary amide could be elaborated into a more complex structure that mimics the natural substrate of an enzyme. The benzyl ester could serve multiple purposes: it could be part of the recognition motif for the enzyme, or it could be a protecting group that is removed in the final step of the synthesis to reveal a free carboxylic acid, which may be important for binding to the enzyme's active site.
In the context of inhibitor design, the succinate backbone could act as a scaffold to present functional groups that interact with key residues in an enzyme's active site. For instance, derivatives of benzylsuccinic acid have been investigated as inhibitors for certain enzymes. The synthesis of such inhibitors often involves the use of benzyl esters as intermediates. google.com
While there is no specific literature detailing the use of this compound as an enzyme substrate or inhibitor precursor, its constituent parts are common in molecules designed for such purposes. The development of potent and selective enzyme inhibitors often involves the synthesis of a library of related compounds to explore structure-activity relationships, and a versatile building block like this compound could be a useful starting point for such an endeavor.
Scaffold for Click Chemistry and Bioorthogonal Ligand Conjugation
This compound, with its distinct chemical functionalities, presents a versatile scaffold that can be strategically modified for applications in click chemistry and bioorthogonal ligand conjugation. The presence of a terminal carboxylic acid and a secondary amide within its structure allows for the introduction of bioorthogonal handles, such as azides and alkynes. These modifications transform the parent molecule into a valuable building block for the construction of more complex molecular architectures and for bioconjugation applications.
The core concept of click chemistry, introduced by K.B. Sharpless, revolves around reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. A significant advancement for biological applications is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst. These reactions are central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
The functionalization of this compound for these applications would typically involve the covalent attachment of an azide or an alkyne moiety. The carboxylic acid group is the most straightforward site for such modification. For instance, the carboxyl group can be activated and then reacted with an amine-containing linker that bears a terminal alkyne or azide. This would produce a derivative of this compound ready to participate in click reactions.
While direct experimental evidence for the use of this compound as a scaffold in click chemistry is not extensively documented in the literature, the modification of related succinate structures has been reported. For example, alkyne-tagged succinate probes have been synthesized for the purpose of click chemistry-based detection of protein adduction. In these instances, a butynyl group was incorporated via esterification, demonstrating the feasibility of attaching bioorthogonal handles to a succinate backbone.
Below is a hypothetical reaction scheme illustrating the potential functionalization of this compound for use in click chemistry.
Table 1: Hypothetical Functionalization of this compound for Click Chemistry Applications
| Reactant | Reagent | Product | Bioorthogonal Handle |
|---|---|---|---|
| This compound | 1. EDC, NHS2. Propargylamine | Benzyl 4-oxo-4-(prop-2-yn-1-ylamino)butanoate | Alkyne |
Once functionalized, these this compound-derived scaffolds can be used in a variety of click chemistry and bioorthogonal conjugation applications. For example, an alkyne-modified scaffold could be "clicked" onto an azide-containing biomolecule, such as a protein or a nucleic acid that has been metabolically labeled with an azido sugar. This would allow for the attachment of the benzyl succinate moiety as a probe or a payload.
Conversely, an azide-modified scaffold could be conjugated to a biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via SPAAC. This is particularly useful for in vivo applications where the presence of copper is undesirable. The resulting conjugate would link the biomolecule to the benzyl succinate scaffold through a stable triazole ring.
The utility of this compound as a scaffold lies in its potential as a modular linker. The benzyl ester can be cleaved under specific conditions to reveal a free carboxylic acid, providing another point for further chemical modification or for altering the solubility and pharmacokinetic properties of the conjugate. The amide bond provides structural rigidity, similar to a peptide backbone.
Computational and Theoretical Studies of Benzyl 4 Amino 4 Oxobutanoate
Molecular Geometry, Conformation, and Isomerism of Benzyl (B1604629) 4-amino-4-oxobutanoate
The three-dimensional arrangement of atoms and the potential for different spatial orientations are critical to understanding the reactivity and interactions of Benzyl 4-amino-4-oxobutanoate.
Quantum Chemical Calculations (DFT, Ab Initio) for Ground State Structures
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the most stable (ground state) structure of a molecule. For this compound, these calculations would typically involve optimizing the geometry to find the lowest energy arrangement of its atoms. While specific, peer-reviewed studies on this exact molecule are not widely available, theoretical chemists can utilize computational software to predict bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's shape.
Conformational Analysis and Potential Energy Surface Mapping
The presence of several single bonds in this compound allows for rotation, leading to various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. A potential energy surface (PES) map can be generated by systematically changing key dihedral angles and calculating the corresponding energy. This map reveals the landscape of possible shapes the molecule can adopt and their relative stabilities. For this compound, key rotations would occur around the C-C bonds of the butanoate backbone and the C-O bond of the benzyl ester.
Electronic Structure and Reactivity Descriptors for this compound
The distribution of electrons within the molecule governs its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amino group and the oxygen atoms of the carboxyl and carbonyl groups, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be distributed across the carbonyl groups and the benzene (B151609) ring, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A detailed analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial positive and negative charges on each atom. This information helps to identify polar bonds and regions of the molecule that are electron-rich or electron-deficient.
Electrostatic Potential Surfaces (ESP) and Reactivity Sites
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the carbonyl and amide oxygen atoms, and positive potential near the hydrogen atoms of the amino group and the benzyl group. These maps are invaluable for predicting how the molecule will interact with other reagents.
Computational Elucidation of Reaction Mechanisms involving this compound
Computational chemistry can be employed to model the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction mechanism and predict reaction rates. For instance, the hydrolysis of the ester group or reactions at the amide functionality could be modeled to understand the underlying electronic and structural changes that occur. Such studies provide insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization and Reaction Pathway Optimization
The study of reaction mechanisms, such as the hydrolysis of the ester or amide functional groups in this compound, heavily relies on the characterization of transition states. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing these transient structures. For instance, in the base-catalyzed hydrolysis of the amide group, a tetrahedral intermediate is typically formed. Computational studies on similar amides have shown that DFT calculations, such as those using the B3LYP functional with a 6-31+G(d) basis set, can accurately model the reaction pathway. nih.gov These calculations reveal that the presence of explicit solvent molecules, such as water, is critical for obtaining accurate energy barriers, as they stabilize the transition state through hydrogen bonding. nih.gov
The optimization of reaction pathways for the synthesis or transformation of this compound can be guided by these computational models. By mapping the potential energy surface, researchers can identify the most energetically favorable routes, thus informing the selection of catalysts and reaction conditions. For example, theoretical investigations into the hydrolysis of amides and esters have pointed to transition states with varying degrees of tetrahedral character, consistent with a classical stepwise mechanism. nih.gov
A hypothetical reaction coordinate for the hydrolysis of the amide in this compound is presented below, illustrating the change in energy as the reaction progresses from reactants to products through a transition state.
| Reaction Coordinate | Relative Energy (kcal/mol) | Key Structural Features |
| Reactants | 0 | This compound + OH- |
| Transition State | 22.5 | Lengthened C-N bond, forming C-O bond |
| Intermediate | 15.8 | Tetrahedral carbon at the amide carbonyl |
| Products | -10.2 | Benzyl 4-oxobutanoate (B1241810) + NH3 |
This interactive table presents a hypothetical energy profile for the amide hydrolysis of this compound, with energy values representative of similar reactions.
Kinetic Isotope Effect (KIE) Predictions for this compound Transformations
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. nih.gov Theoretical predictions of KIEs for transformations of this compound can provide detailed insights into the transition state structure. For example, in the hydrolysis of the amide bond, a primary KIE would be expected upon substitution of the nitrogen atom (¹⁴N/¹⁵N), while secondary KIEs could be predicted for isotopic substitution at the carbonyl carbon (¹²C/¹³C) or the amide protons (¹H/²H).
Computational models, often employing DFT, can calculate the vibrational frequencies of the ground state and transition state for different isotopologues. These frequencies are then used to determine the zero-point energies and ultimately predict the KIE. For instance, in studies of protein folding, D/H amide KIEs have been used to determine when hydrogen bonds are formed. nih.gov For a reaction involving the cleavage of a C-H bond, a significant primary KIE would be expected, whereas smaller secondary KIEs are indicative of changes in hybridization or steric environment at the isotopically labeled position.
Below is a table of predicted KIEs for a hypothetical enzymatic reaction involving this compound, based on computational models of similar reactions.
| Isotopic Substitution | Predicted KIE (k_light / k_heavy) | Mechanistic Implication |
| C-H vs C-D (at the benzylic position) | 3.5 | C-H bond cleavage is part of the rate-determining step. |
| ¹²C vs ¹³C (carbonyl carbon) | 1.04 | Change in bonding at the carbonyl carbon in the transition state. |
| ¹⁴N vs ¹⁵N (amide nitrogen) | 1.02 | N-C bond cleavage is involved in the rate-determining step. |
This interactive table provides hypothetical KIE predictions for transformations of this compound, illustrating how these values can inform mechanistic understanding.
Prediction and Validation of Spectroscopic Properties for this compound
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide detailed assignments of NMR, IR, and Raman spectra, aiding in its characterization and structural elucidation.
NMR Chemical Shift and Coupling Constant Calculations
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a standard tool in chemical research. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed for calculating NMR chemical shifts. arabjchem.org For this compound, these calculations can predict the ¹H and ¹³C chemical shifts. Studies on similar molecules, such as benzyl ethers and esters, have shown that methods like B3LYP with a 6-31G** basis set can provide good agreement with experimental data. modgraph.co.uk
Accurate geometry optimization is a prerequisite for reliable NMR parameter calculations. arabjchem.org The predicted chemical shifts can then be compared to experimental spectra to confirm the structure of the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational changes, which can also be modeled computationally.
The following table presents hypothetical calculated ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |
| Carbonyl (Ester) | 172.8 | Ester |
| Carbonyl (Amide) | 175.1 | Amide |
| Benzylic CH₂ | 66.5 | Benzyl Ester |
| Aromatic C (ipso) | 136.2 | Phenyl |
| Aromatic C (ortho) | 128.5 | Phenyl |
| Aromatic C (meta) | 128.2 | Phenyl |
| Aromatic C (para) | 127.9 | Phenyl |
| Aliphatic CH₂ (adjacent to ester) | 29.3 | Butanoate Chain |
| Aliphatic CH₂ (adjacent to amide) | 31.7 | Butanoate Chain |
This interactive table shows predicted ¹³C NMR chemical shifts for this compound, providing a theoretical spectrum for comparison with experimental data.
Vibrational Frequency Calculations (IR, Raman) for Functional Group Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which directly correspond to the peaks observed in IR and Raman spectra. For this compound, these calculations can help assign the characteristic vibrational modes, such as the C=O stretches of the ester and amide groups, the N-H stretches of the primary amide, and the various vibrations of the benzyl group.
Studies on amides have shown that DFT functionals like B3LYP can provide accurate vibrational frequencies, although scaling factors are sometimes applied to improve agreement with experimental data. acs.orgnih.gov The calculated spectra can be particularly useful in distinguishing between different conformers or in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes.
A table of predicted characteristic vibrational frequencies for this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric) | 3450 | Primary Amide |
| N-H Stretch (symmetric) | 3350 | Primary Amide |
| C-H Stretch (aromatic) | 3050 | Phenyl |
| C=O Stretch (ester) | 1735 | Ester |
| C=O Stretch (amide I) | 1680 | Primary Amide |
| N-H Bend (amide II) | 1620 | Primary Amide |
| C-O Stretch (ester) | 1250 | Ester |
This interactive table lists key predicted vibrational frequencies for this compound, aiding in the interpretation of its IR and Raman spectra.
Molecular Dynamics Simulations and Ligand-Macromolecule Docking in silico
Molecular dynamics (MD) simulations and docking studies provide insights into the dynamic behavior of this compound and its potential interactions with biological macromolecules. These in silico techniques are fundamental in fields such as drug discovery and materials science.
Solvation Dynamics and Intermolecular Interactions of this compound
MD simulations can model the behavior of this compound in different solvent environments, providing a detailed picture of its solvation dynamics and intermolecular interactions. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent organizes around the solute and how hydrogen bonds are formed and broken over time.
For a molecule like this compound, which contains both hydrophobic (the benzyl group) and hydrophilic (the amide and ester groups) regions, MD simulations can reveal the complex interplay of interactions that govern its solubility and conformational preferences in aqueous solution. Computational studies on the solvation of amino acids and related compounds have demonstrated the importance of accurately modeling electrostatic and van der Waals interactions. derpharmachemica.comrsc.org The choice of force field is crucial for obtaining realistic simulation results.
The analysis of MD trajectories can yield important thermodynamic properties, such as the free energy of solvation, which is a key determinant of a molecule's partitioning between different phases. These simulations can also provide insights into the formation of aggregates or the interaction of the molecule with interfaces. All-atom MD simulations on related polymeric systems, such as poly(benzyl acrylate), have been used to understand their conformational transitions in different solvent mixtures. tandfonline.com
| Property | Predicted Value | Method |
| Solvation Free Energy (in water) | -8.5 kcal/mol | MD Simulation with OPLS-AA force field |
| Number of Hydrogen Bonds (with water) | 4-6 | MD Simulation |
| Solvent Accessible Surface Area (SASA) | 350 Ų | MD Simulation |
This interactive table presents hypothetical data from a molecular dynamics simulation of this compound in water, illustrating the types of insights that can be gained from such studies.
Docking Studies with Protein Active Sites for Mechanistic Understanding in vitro
Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies conducted on the compound this compound. While computational and theoretical studies, including molecular docking, are crucial for elucidating the potential mechanisms of action and binding affinities of small molecules with protein targets, no published research detailing such investigations for this particular compound could be identified.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is commonly employed in drug discovery and design to screen for potential drug candidates and to understand their interactions with biological targets at a molecular level.
Typically, a docking study would involve the following:
Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized for charge and geometry.
Selection and Preparation of a Protein Target: A specific protein with a known or predicted binding site relevant to a particular biological process would be chosen. The protein's three-dimensional structure, often obtained from crystallographic data, would be prepared by removing water molecules, adding hydrogen atoms, and defining the active site.
Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's active site in various possible conformations and orientations.
Scoring and Analysis: The resulting poses would be "scored" based on various factors, such as intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), to estimate the binding affinity. The poses with the best scores would then be analyzed to understand the specific molecular interactions driving the binding.
The absence of such studies for this compound means that there is currently no data available to create a detailed analysis or data table regarding its potential protein binding partners, binding affinities, or specific molecular interactions within a protein active site. Future computational research would be necessary to explore the bioactivity and mechanistic profile of this compound.
Advanced Analytical Methodologies for Characterization and Quantification of Benzyl 4 Amino 4 Oxobutanoate
X-ray Crystallography and Solid-State Structural Analysis of Benzyl (B1604629) 4-amino-4-oxobutanoate
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules. carleton.edu The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com
For Benzyl 4-amino-4-oxobutanoate, an SCXRD analysis would provide precise atomic coordinates, allowing for the unambiguous confirmation of its molecular structure. It would also reveal how the molecules pack together in the solid state, which is governed by intermolecular forces such as hydrogen bonding (between the amide N-H and C=O groups) and van der Waals interactions. While no published crystal structure for this compound is currently available, the table below presents hypothetical crystallographic data based on the analysis of a closely related compound, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid. researchgate.net
| Parameter | Illustrative Value | Information Provided |
| Chemical Formula | C₁₁H₁₃NO₃ | Elemental composition of the molecule. |
| Formula Weight | 207.23 g/mol | Molecular mass. |
| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations that describe the unit cell. |
| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 20.1 Å, β = 95° | The dimensions and angle of the repeating unit of the crystal. |
| Volume | 1075 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Key Bond Lengths | C-O (ester) ~1.35 Å, C=O (amide) ~1.24 Å | Precise measurements of the distances between bonded atoms. |
| Key Bond Angles | O-C-C ~110°, C-N-H ~120° | Precise angles between adjacent chemical bonds. |
| Hydrogen Bonds | N-H···O=C (intermolecular) | Identifies key interactions that stabilize the crystal packing. |
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. researchgate.net It is primarily used for phase identification, the investigation of crystal polymorphism (the ability of a compound to exist in more than one crystal form), and the determination of the degree of crystallinity versus amorphous content.
A PXRD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). For a crystalline sample of this compound, the pattern would consist of a series of sharp peaks. The position and intensity of these peaks are unique to its specific crystal structure. A broad, featureless halo in the pattern would indicate the presence of amorphous (non-crystalline) material.
Different polymorphs of a compound will produce distinct PXRD patterns, making it a crucial tool in materials science and pharmaceutical development. The table below shows hypothetical PXRD peak data for a crystalline form of this compound, modeled after data from a related structure. researchgate.net
| Position [°2θ] | Intensity [%] | Miller Indices (hkl) |
| 18.5 | 85 | (111) |
| 20.2 | 60 | (021) |
| 21.9 | 100 | (123) |
| 23.6 | 75 | (115) |
| 25.1 | 90 | (026) |
The sharp, well-defined peaks in this illustrative data indicate a highly crystalline material with no significant amorphous content. researchgate.net
Microscopic and Surface Characterization Techniques for Materials Incorporating this compound
When this compound is incorporated into a larger material, such as a polymer matrix, thin film, or nanoparticle formulation, microscopic techniques are essential for characterizing the resulting material's morphology and structure at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing materials at high magnification. SEM provides information about the surface topography and composition of a sample by scanning it with a focused beam of electrons. researchgate.net It is particularly useful for examining the morphology, size, and shape distribution of particles or the surface texture of a film.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. mdpi.com This allows for the visualization of the internal structure of the material. TEM can achieve higher resolutions than SEM and can be used to identify crystalline domains, defects, and the dispersion of one material within another. nih.gov
For a hypothetical composite material, such as polymeric microspheres containing this compound, SEM and TEM would provide complementary information.
| Technique | Information Obtained | Example Application |
| Scanning Electron Microscopy (SEM) | - Particle size and size distribution- Particle shape and surface morphology (e.g., smooth, porous)- Agglomeration state of particles | To confirm that the microspheres are spherical, have a narrow size distribution, and possess a non-porous surface. |
| Transmission Electron Microscopy (TEM) | - Internal structure of the microspheres- Dispersion of this compound within the polymer- Presence of crystalline domains of the compound | To determine if the compound is molecularly dispersed throughout the polymer matrix or if it has formed distinct crystalline nanoparticles inside the microspheres. |
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of visualizing and quantifying surface topography at the micro and nanoscale. jeremyjordan.me It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. jeremyjordan.me The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser beam reflected onto a photodetector. jeremyjordan.me This process allows for the generation of a three-dimensional topographical map of the surface with exceptional resolution. researchgate.net
In the context of this compound, AFM can be employed to characterize the surface of the compound in its solid state, such as in thin films, crystals, or as a component in a composite material. This analysis provides critical information on surface morphology, which can influence material properties like dissolution rate, adhesion, and stability. Key surface properties that can be quantified using AFM include surface roughness, grain size and distribution, and the presence of defects or specific microstructures. oxinst.com
The primary modes of AFM operation, contact and tapping mode, allow for the characterization of a wide range of materials. Tapping mode is often preferred for softer organic materials like this compound to minimize surface damage during scanning. The data generated includes quantitative parameters such as Root Mean Square (RMS) roughness (Rq) and average roughness (Ra), which are statistical measures of the surface's vertical deviations from the mean plane. nih.gov
Table 1: Hypothetical AFM Surface Roughness Parameters for this compound Films Prepared under Different Conditions This table illustrates the type of data obtainable from AFM analysis. The values are representative examples.
| Sample Preparation Method | Average Roughness (Ra) (nm) | RMS Roughness (Rq) (nm) | Maximum Height (Rmax) (nm) |
|---|---|---|---|
| Solution Cast (Slow Evaporation) | 2.5 | 3.1 | 18.7 |
| Solution Cast (Fast Evaporation) | 8.1 | 10.2 | 45.3 |
| Spin Coated (1000 rpm) | 1.2 | 1.5 | 9.8 |
Analysis of such data can reveal how processing conditions affect the final surface structure of this compound. For instance, a lower roughness value, as seen in the spin-coated sample, indicates a smoother, more uniform surface, which could be desirable for applications requiring controlled interfacial properties.
In-situ and Online Reaction Monitoring of this compound Transformations
In-situ and online reaction monitoring are cornerstone principles of Process Analytical Technology (PAT), enabling real-time understanding and control of chemical transformations. mdpi.com These methodologies allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for traditional, time-consuming offline sampling and analysis. This leads to improved reaction efficiency, yield, and safety. For the synthesis or subsequent transformation of this compound, several advanced techniques can be deployed.
Real-time spectroscopic techniques provide continuous data on the chemical composition of a reaction mixture.
ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy - ATR-FTIR): This technique uses a probe that can be inserted directly into a reaction vessel to monitor changes in vibrational spectroscopy bands in real-time. For the synthesis of this compound, which involves amide bond formation, ReactIR is particularly powerful. acs.org One could monitor the disappearance of the starting materials (e.g., a carboxylic acid or ester) and the simultaneous appearance of the amide product. Key spectral regions of interest would include the carbonyl (C=O) stretching region (approx. 1600-1800 cm⁻¹) and the N-H bending region of the amide II band (approx. 1450–1580 cm⁻¹). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or online NMR allows for the direct monitoring of a reaction as it occurs within an NMR tube or by flowing the reaction mixture through a specialized NMR flow cell. mpg.debeilstein-journals.org This method provides detailed structural information and quantitative data on all species in the reaction. mpg.de By tracking the integration of specific proton or carbon signals unique to the reactants and the this compound product, a precise reaction profile can be constructed. This technique is invaluable for mechanistic studies and identifying transient intermediates. mpg.de
Table 2: Illustrative Reaction Progress Data for this compound Synthesis via Spectroscopic Monitoring This table represents typical data output from a real-time spectroscopic analysis, showing the conversion of a starting material (SM) to the product.
| Reaction Time (minutes) | Normalized SM Concentration (%) | Normalized Product Concentration (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 78 | 22 |
| 20 | 55 | 45 |
| 30 | 34 | 66 |
| 40 | 18 | 82 |
| 50 | 7 | 93 |
Online chromatography and mass spectrometry involve the automated extraction of samples from a reactor, followed by rapid analysis to separate and identify the components of the mixture.
Online High-Performance Liquid Chromatography (HPLC): An automated system can periodically draw a sample from the reaction, dilute it, and inject it into an HPLC system. This provides a high-resolution separation of starting materials, intermediates, the this compound product, and any byproducts. Coupled with a UV or mass spectrometry detector (LC-MS), this method provides accurate quantification of each component, allowing for precise determination of reaction kinetics and impurity profiles. researchgate.net
Online Mass Spectrometry (MS): Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide near-instantaneous analysis of reaction mixtures with minimal to no sample preparation. waters.com The probe can be dipped directly into the reaction mixture, providing rapid mass spectra that confirm the presence of the product and the disappearance of reactants. For more quantitative analysis, online systems can couple a chromatographic separation like GC or LC directly to the mass spectrometer (GC-MS, LC-MS). chromatographyonline.com This is particularly useful for identifying and quantifying trace-level impurities or byproducts formed during the transformation of this compound. chromforum.org
Table 3: Example Data from Online LC-MS Monitoring of a this compound Transformation This table shows how online LC-MS can track multiple species in a reaction mixture, identified by their retention time (RT) and mass-to-charge ratio (m/z).
| Time (min) | Species | Retention Time (RT) (min) | m/z [M+H]⁺ | Relative Abundance (%) |
|---|---|---|---|---|
| 5 | Starting Material A | 3.2 | 151.1 | 85.2 |
| 5 | This compound | 5.8 | 208.2 | 14.1 |
| 5 | Byproduct X | 4.5 | 194.1 | 0.7 |
| 60 | Starting Material A | 3.2 | 151.1 | 2.5 |
| 60 | This compound | 5.8 | 208.2 | 96.3 |
Detailed scientific information regarding the biomolecular interactions and biochemical probe applications of this compound is not available in publicly accessible research literature.
Extensive searches for specific data on "this compound" concerning its use as a substrate analog for in vitro enzyme mechanistic studies, its biophysical characterization with biomolecules, and its development into chemical probes have yielded no specific research articles, kinetic data, binding affinity measurements, or structural biology studies.
Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as requested:
Biomolecular Interactions and Biochemical Probe Applications of Benzyl 4 Amino 4 Oxobutanoate in Vitro, Mechanistic Focus
Development of Benzyl (B1604629) 4-amino-4-oxobutanoate-Based Chemical Probes for Biochemical Research:The scientific literature does not contain any reports on the design, synthesis, or application of chemical probes derived from Benzyl 4-amino-4-oxobutanoate for biochemical research.
Synthesis and Application of Fluorescently Tagged this compound Probes
There is no specific information available in the scientific literature on the synthesis and application of fluorescently tagged probes derived directly from this compound.
In principle, the primary amine of this compound could be chemically coupled to a variety of fluorescent dyes that are commercially available with amine-reactive functionalities (e.g., NHS esters, isothiocyanates). The general synthetic strategy would involve the reaction of the amine group on the butanoate scaffold with an activated fluorophore, leading to the formation of a stable amide or thiourea linkage.
Hypothetical Synthesis Scheme:
| Reactant 1 | Reactant 2 | Reaction Type | Hypothetical Product |
| This compound | Fluorophore-NHS ester | Nucleophilic Acyl Substitution | Fluorescently Labeled this compound |
| This compound | Fluorophore-isothiocyanate | Nucleophilic Addition | Fluorescently Labeled this compound (Thiourea linkage) |
The utility of such a hypothetical probe would depend on its ability to localize to a specific biological target. Without a known binding partner for the this compound scaffold, the applications of such a fluorescent probe remain speculative.
Design and Evaluation of Affinity-Based Probes and Photoaffinity Labels
No published research details the design, synthesis, or evaluation of affinity-based probes or photoaffinity labels derived from this compound.
The development of an affinity-based probe requires a parent molecule with known and significant affinity for a biological target. To date, this compound has not been identified as a ligand for a specific protein or other biomolecule.
The design of a photoaffinity label would further require the incorporation of a photoreactive group (e.g., a benzophenone, aryl azide, or diazirine) onto the this compound scaffold. This would be followed by extensive evaluation to ensure that the modified compound retains affinity for its target and can form a covalent bond upon photoactivation. As the foundational affinity data is not available, the development of such probes has not been pursued.
Role in Cell-Free Biochemical Assays and Biosynthetic Pathways
There is no documented use of this compound in cell-free biochemical assays or for the study of biosynthetic pathways.
Application in Cell-Free Protein Expression Systems
There is no evidence to suggest that this compound has any specific application in cell-free protein expression systems. These systems utilize standard amino acids for the synthesis of proteins, and while non-canonical amino acids can be incorporated, there is no indication that this compound has been used for this purpose.
Design and Synthesis of Chemically-Induced Proximity-Inducing Agents (e.g., PROTAC Linker Components) from this compound Scaffolds
No literature currently describes the use of this compound as a scaffold or linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) or other chemically-induced proximity-inducing agents.
PROTACs are bifunctional molecules that typically consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While various chemical entities are used as linkers, there are no published examples of PROTACs that specifically incorporate the this compound structure. The succinamic acid moiety within the molecule could theoretically be part of a linker, but this specific benzyl ester derivative has not been reported in this context.
Future Perspectives and Emerging Research Directions for Benzyl 4 Amino 4 Oxobutanoate
Continued Advancements in Sustainable and Efficient Synthesis of Benzyl (B1604629) 4-amino-4-oxobutanoate
Future research will likely focus on developing more sustainable and efficient synthetic routes to Benzyl 4-amino-4-oxobutanoate, moving beyond traditional methods. Key areas of advancement include the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Exploration into biocatalytic and enzymatic methods represents a significant frontier. Lipases or proteases could be employed for the selective esterification of succinamic acid or the amidation of monobenzyl succinate (B1194679) under mild, aqueous conditions. Furthermore, the use of immobilized enzymes in continuous flow reactors could enhance process efficiency, catalyst recyclability, and product purity. The development of fermentation processes to produce succinic acid from renewable resources provides a sustainable starting point for the entire synthetic chain. researchgate.net
Below is a prospective comparison of potential synthetic methodologies.
| Synthesis Strategy | Catalyst/Medium | Potential Advantages | Research Focus |
| Enzymatic Synthesis | Immobilized Lipase | High selectivity, mild conditions, biodegradability | Enzyme screening, process optimization |
| Flow Chemistry | Packed-Bed Catalyst | High throughput, improved safety, easy scale-up | Reactor design, catalyst development |
| Microwave-Assisted | Solvent-free or Green Solvents | Rapid reaction times, enhanced yields | Reaction condition optimization |
| Biomass-Derived | Succinic acid from fermentation | Use of renewable feedstocks, lower carbon footprint | Integration of fermentation and chemical synthesis |
Exploration of Novel Reactivity and Unprecedented Transformations Involving this compound
The bifunctional nature of this compound invites the exploration of novel chemical transformations. The distinct reactivity of the amide and ester groups allows for orthogonal chemical modifications, paving the way for its use as a versatile synthetic intermediate.
Future research could investigate selective transformations under catalyst control. For instance, the amide group could be dehydrated to a nitrile, reduced to an amine, or undergo Hofmann rearrangement, all while preserving the benzyl ester. Conversely, the benzyl ester can be selectively cleaved via hydrogenolysis without affecting the amide. A particularly promising area is its use as a precursor for synthesizing complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netamazonaws.commdpi.comrsc.org For example, condensation reactions involving the amide and the active methylene (B1212753) group could lead to the formation of various substituted pyridazinones or other nitrogen-containing rings. The reaction of N-substituted succinimides, which can be derived from related precursors, with hydroxylamine (B1172632) offers a novel route to hydroxamic acids, known for their biological activity. mdpi.com
Expanding the Application Landscape of this compound in Materials Science and Nanoscience
The structure of this compound makes it an attractive monomer for the synthesis of advanced functional polymers and materials.
Polymers: Succinic acid and its derivatives are already recognized as key building blocks for bio-based polymers like poly(butylene succinate) (PBS) and various polyamides and poly(ester amide)s. researchgate.netfraunhofer.de this compound could serve as a monomer in step-growth polymerization to create novel poly(ester-amide)s. The presence of the amide group can introduce hydrogen bonding, enhancing the thermal and mechanical properties of the resulting polymers compared to simple polyesters.
Metal-Organic Frameworks (MOFs): The carboxylate group (unmasked from the ester) and the amide group can both act as coordination sites for metal ions. This makes the parent succinamic acid a potential organic linker for the design of novel MOFs. researchgate.netnih.gov The flexibility of the aliphatic backbone could lead to frameworks with interesting dynamic properties. Using it as a co-linker with more rigid molecules like terephthalic acid could introduce defects or functionalities into established MOF structures, such as UiO-66. rsc.orgrsc.org
Self-Assembly: Amphiphilic molecules based on amino acid derivatives are known to self-assemble into well-defined nanostructures like spheres or rings. rsc.orgrsc.org By chemically modifying this compound to introduce a hydrophobic tail, new amphiphiles could be designed for applications in drug delivery or nanotechnology.
| Material Class | Potential Role of this compound | Anticipated Properties |
| Poly(ester-amide)s | Monomer | Enhanced thermal stability, biodegradability, hydrogen bonding |
| Metal-Organic Frameworks | Functional Co-linker | Tunable porosity, framework flexibility, active sites |
| Self-Assembled Nanomaterials | Hydrophilic Head Group Precursor | Biocompatibility, controlled morphology |
| Hydrogels | Cross-linking agent precursor | Biocompatibility, tunable mechanical properties |
Integration of this compound into Cutting-Edge Complex Molecule Synthesis
As a C4 building block with differentiated termini, this compound is well-suited for the synthesis of complex organic molecules. Its utility lies in the ability to perform sequential, regioselective reactions. A synthetic sequence could involve a reaction at the amide nitrogen, followed by debenzylation and subsequent reaction at the newly formed carboxylic acid. This strategy could be valuable in the synthesis of peptidomimetics, natural product analogues, or specialized linkers for antibody-drug conjugates.
Leveraging Artificial Intelligence and Machine Learning for Discovery with this compound
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. In the context of this compound, these computational tools can accelerate discovery in several ways:
Synthesis Prediction: AI algorithms can predict optimal reaction conditions, catalysts, and solvents for its synthesis, minimizing empirical trial-and-error.
Property Screening: ML models can screen virtual libraries of polymers derived from this monomer to predict their mechanical, thermal, and degradation properties, guiding experimental efforts toward the most promising candidates.
Novel Derivative Design: Generative models can design new derivatives of this compound with tailored properties for specific applications, such as targeting a particular enzyme's active site.
Promising Avenues in Chemical Biology and Advanced Biochemical Tool Development
The structural motifs within this compound are relevant to biological systems, opening up avenues in chemical biology.
Enzyme Inhibitors: Succinate is a key metabolite in the citric acid cycle and the substrate for succinate dehydrogenase (SDH). Derivatives of succinamic acid could be explored as potential inhibitors of SDH, an enzyme implicated in certain cancers and fungal activity. nih.govmdpi.com Research into novel carboxamides as SDH inhibitors is an active field. nih.gov
Bioconjugation Linkers: After debenzylation, the resulting succinamic acid can be used as a linker to attach molecules to proteins or other biomolecules, a common strategy in the development of therapeutic peptide conjugates. researchgate.net
Probes for Enzymatic Activity: Modified versions of the compound could be synthesized to act as probes for amidase or esterase activity in biological systems. For example, attaching a fluorophore that is quenched by the benzyl group could create a turn-on fluorescent probe that signals ester cleavage.
Interdisciplinary Synergies and Collaborative Research Opportunities for this compound
The future development of this compound will be driven by interdisciplinary collaboration. Chemists will need to work with materials scientists to design and test new polymers and MOFs. Partnerships with computational scientists will be essential for leveraging AI and ML for predictive modeling. Collaborations with biologists and pharmacologists will be crucial for exploring its potential in chemical biology and drug discovery. Such synergies will ensure that the full scientific and practical potential of this versatile chemical building block is realized.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 4-amino-4-oxobutanoate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves esterification or amidation reactions. For example, esterification of 4-amino-4-oxobutanoic acid with benzyl alcohol can be catalyzed by sulfuric acid under reflux conditions . Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) may be used to activate the carboxyl group for benzylation. Optimization includes adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature (70–90°C), and catalyst concentration (5–10% w/w). Purification via recrystallization or column chromatography ensures >95% purity .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- NMR : H NMR detects benzyl protons (δ 7.2–7.4 ppm, multiplet) and the α-proton adjacent to the carbonyl (δ 2.4–2.6 ppm, triplet). C NMR confirms the ester carbonyl (δ 170–172 ppm) and amide carbonyl (δ 165–168 ppm) .
- IR : Strong peaks at ~1730 cm (ester C=O) and ~1650 cm (amide C=O) .
- Mass Spectrometry : ESI-MS shows the molecular ion [M+H] at m/z corresponding to CHNO (e.g., 207.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Methodology : Use statistical design (e.g., Response Surface Methodology) to assess variables like temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. For instance, ammonium cerium phosphate catalysts enhance esterification efficiency at 80°C with 8% catalyst load, achieving >85% yield . Kinetic studies (e.g., pseudo-first-order modeling) identify rate-limiting steps, such as benzyl alcohol activation .
Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?
- Methodology : Cross-validate data using multiple techniques (e.g., X-ray crystallography for structural confirmation) . Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to address discrepancies caused by hydrolysis or oxidation. For example, conflicting H NMR shifts may arise from solvent effects (CDCl vs. DMSO-d), requiring solvent-specific referencing .
Q. What strategies ensure stereochemical control during synthesis of derivatives?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce stereoselectivity at the α-carbon. For example, enantiomeric excess (>90%) is achievable via kinetic resolution using lipase catalysts in biphasic systems .
Q. How can computational modeling predict reaction kinetics or degradation pathways?
- Methodology : Density Functional Theory (DFT) calculates transition-state energies for ester hydrolysis or thermal decomposition. Software like Gaussian or ORCA models activation barriers, while QSPR (Quantitative Structure-Property Relationship) predicts shelf-life under varying storage conditions .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
